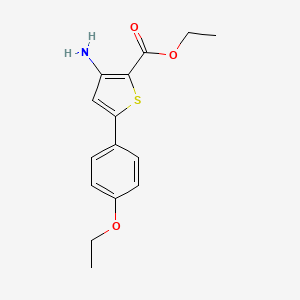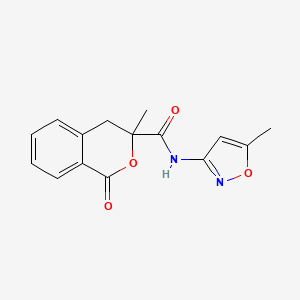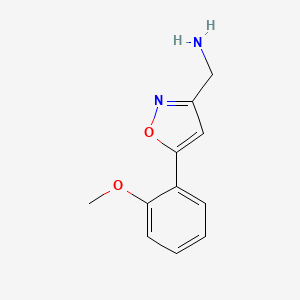
Ethyl 4-(2,4-dimethylphenyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C17H18O2. It is a derivative of biphenyl, where the biphenyl core is substituted with two methyl groups at the 2’ and 4’ positions and an ethyl ester group at the 4-carboxylic acid position. This compound is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester typically involves the esterification of 2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent in anhydrous ether solvents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Hydrolysis: 2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid and ethanol.
Reduction: 2’,4’-Dimethyl-1,1’-biphenyl-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of biphenyl derivatives with biological systems.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The biphenyl core can participate in π-π stacking interactions, which are important in the binding to certain proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the ester group, making it less reactive in certain chemical reactions.
2,2’-Dimethyl-1,1’-biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups, leading to different reactivity and applications.
4,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Uniqueness
2’,4’-Dimethyl-1,1’-biphenyl-4-carboxylic acid ethyl ester is unique due to the presence of both methyl groups and the ethyl ester group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various industrial applications.
Propiedades
Número CAS |
69299-53-2 |
|---|---|
Fórmula molecular |
C17H18O2 |
Peso molecular |
254.32 g/mol |
Nombre IUPAC |
ethyl 4-(2,4-dimethylphenyl)benzoate |
InChI |
InChI=1S/C17H18O2/c1-4-19-17(18)15-8-6-14(7-9-15)16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3 |
Clave InChI |
XTBQKEVAFPLVMZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12123045.png)

![3-Cyclohexyl-5-[(3-fluorophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12123054.png)
![[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12123059.png)


![4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12123077.png)
![1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]-](/img/structure/B12123088.png)
![N-(2,3-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12123095.png)
![2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12123097.png)
![2-amino-1-benzyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123098.png)
